GYY4137 is a novel, water-soluble, slow-releasing hydrogen sulfide (H2S) donor compound. [] It has garnered significant interest in scientific research due to its ability to release H2S in a controlled and sustained manner, mimicking the physiological production of this important gasotransmitter. [, ] H2S plays a crucial role in various physiological processes, including vasodilation, inflammation, and cellular signaling. [] GYY4137's unique slow-release profile allows researchers to investigate the long-term effects of H2S, unlike fast-releasing donors such as sodium hydrosulfide (NaHS). []
GYY 4137 morpholine salt is a novel compound recognized for its role as a slow-releasing hydrogen sulfide donor. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in cardiovascular health and inflammation management. It is classified as a water-soluble molecule, which enhances its bioavailability and utility in various biological systems.
GYY 4137 morpholine salt can be synthesized from Lawesson's reagent through a ring-opening reaction. The compound is characterized by its ability to release hydrogen sulfide in a controlled manner, which is crucial for its therapeutic effects . The chemical formula for GYY 4137 morpholine salt is with a molecular weight of 376.47 g/mol .
GYY 4137 morpholine salt is classified as a hydrogen sulfide donor and is recognized for its vasodilatory and antihypertensive properties. It falls under the category of organosulfur compounds, specifically those that facilitate the slow release of hydrogen sulfide, an important signaling molecule in various physiological processes .
The synthesis of GYY 4137 morpholine salt involves the following steps:
The synthesis yields a compound that not only releases hydrogen sulfide but also exhibits stability under physiological conditions, making it suitable for in vivo applications. The process allows for the production of GYY 4137 at scale, facilitating its use in research and potential therapeutic applications.
The molecular structure of GYY 4137 morpholine salt includes:
The arrangement of these functional groups is critical for the compound's biological activity and stability.
GYY 4137 undergoes various chemical reactions primarily related to the release of hydrogen sulfide. Key reactions include:
The controlled release mechanism allows for sustained therapeutic effects without rapid degradation or toxicity associated with direct hydrogen sulfide administration. This slow-release profile is advantageous in pharmacological applications .
The mechanism by which GYY 4137 exerts its effects involves:
Studies have shown that administration of GYY 4137 results in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 following lipopolysaccharide-induced inflammation models .
GYY 4137 morpholine salt has several significant scientific uses:
GYY 4137 morpholine salt (Chemical Name: P-(4-Methoxyphenyl)-P-4-morpholinylphosphinodithioic acid morpholine salt) is an organic molecular entity with the empirical formula C₁₅H₂₅N₂O₃PS₂ and a molecular weight of 376.47 g/mol [3] [5]. The compound exists as a salt comprising a phosphinodithioate anion and a morpholinium cation. Its structural features include:
The stereochemistry at the phosphorus center is tetrahedral. Due to rapid inversion of the morpholine rings and the absence of chiral centers, GYY 4137 is achiral [4]. Key structural identifiers include:
[S-][P](N1CCOCC1)(C2=CC=C(OC)C=C2)=S.O3CC[NH2+]CC3 [5] YZMHNNLDUWRZFW-UHFFFAOYSA-N [3] [8] Table 1: Molecular Identifiers of GYY 4137 Morpholine Salt
| Property | Value | |
|---|---|---|
| CAS Number | 106740-09-4 | |
| PubChem CID | 46937261 | |
| Molecular Formula | C₁₅H₂₅N₂O₃PS₂ | |
| Exact Mass | 376.1044 g/mol | |
| Elemental Composition | C: 47.86%; H: 6.69%; N: 7.44%; O: 12.75%; P: 8.23%; S: 17.03% | [9] |
The synthesis of GYY 4137 employs a ring-opening reaction of Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) with morpholine, as first reported by Li et al. (2008) [2] [4]. The optimized protocol involves:
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2